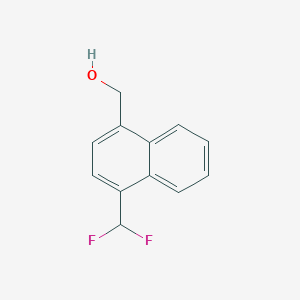

1-(Difluoromethyl)naphthalene-4-methanol

Descripción

1-(Difluoromethyl)naphthalene-4-methanol is a fluorinated naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 1-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the naphthalene ring. The difluoromethyl group is notable for its polar C–H bond, which enables hydrogen bonding, a property uncommon among polyfluorinated motifs . This characteristic makes the CF₂H group a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, enhancing its utility in bioactive compounds such as pharmaceuticals, herbicides, and fungicides . The hydroxymethyl group at the 4-position contributes to the molecule’s polarity, influencing solubility and interactions with biological targets.

Propiedades

Fórmula molecular |

C12H10F2O |

|---|---|

Peso molecular |

208.20 g/mol |

Nombre IUPAC |

[4-(difluoromethyl)naphthalen-1-yl]methanol |

InChI |

InChI=1S/C12H10F2O/c13-12(14)11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12,15H,7H2 |

Clave InChI |

PQIYVUJFLOWQMH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=C2C(F)F)CO |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-(Difluorometil)naftaleno-4-metanol típicamente implica la introducción de un grupo difluorometil a un derivado de naftaleno. Un método común incluye la reacción de naftaleno-4-metanol con agentes difluorometilantes bajo condiciones específicas. Los métodos de producción industrial pueden involucrar el uso de catalizadores para mejorar el rendimiento y la selectividad del producto deseado .

Análisis De Reacciones Químicas

1-(Difluorometil)naftaleno-4-metanol experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o hidrocarburos correspondientes.

Sustitución: El grupo difluorometil puede ser sustituido por otros grupos funcionales utilizando reactivos y condiciones apropiadas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución

Aplicaciones Científicas De Investigación

1-(Difluorometil)naftaleno-4-metanol tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Se está investigando su potencial como intermedio farmacéutico.

Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos

Mecanismo De Acción

El mecanismo de acción de 1-(Difluorometil)naftaleno-4-metanol involucra su interacción con objetivos moleculares específicos. El grupo difluorometil puede aumentar la lipofilia del compuesto, permitiéndole interactuar de manera más efectiva con las membranas biológicas y las proteínas. Esta interacción puede conducir a la modulación de varias vías bioquímicas, contribuyendo a sus efectos biológicos observados .

Comparación Con Compuestos Similares

Structural Analogues: Methyl-Substituted Naphthalenes

Simpler naphthalene derivatives, such as 1-methylnaphthalene and 2-methylnaphthalene , lack fluorination and hydroxymethyl groups. Key differences include:

Implications :

- The fluorination and hydroxymethyl groups in 1-(difluoromethyl)naphthalene-4-methanol increase its polarity compared to methylated analogs, likely reducing its lipophilicity (logP) and improving aqueous solubility .

- The CF₂H group’s hydrogen-bonding capacity may enhance binding to biological targets, such as enzymes or receptors, compared to non-polar methyl groups .

Fluorinated Naphthalene Derivatives

Fluorinated naphthalene derivatives, such as 1-(difluoromethyl)cyclopropan-1-amine (used in BACE1 inhibitors ) and 1-(difluoromethyl)-2-nitrobenzene , highlight the role of CF₂H in drug design:

Implications :

- The CF₂H group’s versatility is evident across diverse applications, from enzyme inhibition to intermolecular interactions .

- The hydroxymethyl group in 1-(difluoromethyl)naphthalene-4-methanol may confer additional metabolic stability or facilitate derivatization (e.g., esterification) compared to nitro or amine-substituted analogs.

Toxicity and Environmental Behavior

While toxicological data for 1-(difluoromethyl)naphthalene-4-methanol are lacking, comparisons can be drawn from methylnaphthalenes and fluorinated pharmaceuticals:

Actividad Biológica

1-(Difluoromethyl)naphthalene-4-methanol is an organic compound with the potential for significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a naphthalene core with a difluoromethyl group at the 1-position and a hydroxymethyl group at the 4-position. Its molecular formula is CHFO, with a molecular weight of approximately 208.20 g/mol. The presence of the difluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets.

Antimicrobial Properties

Research indicates that 1-(Difluoromethyl)naphthalene-4-methanol exhibits notable antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism involves disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Preliminary studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. It appears to modulate signaling pathways involved in cancer progression by interacting with specific enzymes and receptors .

The biological activity of 1-(Difluoromethyl)naphthalene-4-methanol is attributed to its ability to bind to molecular targets involved in key cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell metabolism and proliferation.

- Receptor Interaction : It could interact with receptors that play a role in signaling pathways related to cell survival and apoptosis .

Research Findings and Case Studies

A summary of key findings from various studies on 1-(Difluoromethyl)naphthalene-4-methanol is presented below:

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(Difluoromethyl)naphthalene-4-methanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Difluoromethyl)naphthalene-4-methanol | CHFO | Hydroxymethyl group at position 4 |

| 2-(Difluoromethyl)naphthalene-4-methanol | CHFO | Hydroxymethyl group at position 4; difluoromethyl at position 2 |

| 1-(Trifluoromethyl)naphthalene | CHF | Contains trifluoromethyl instead of difluoromethyl |

The specific placement of functional groups in 1-(Difluoromethyl)naphthalene-4-methanol influences its reactivity and biological activity, making it a valuable compound for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.